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Introduction: The Critical Role of Impurity Profiling
in Citalopram Quality Control
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the

management of major depressive disorder.[1] As with any active pharmaceutical ingredient

(API), the purity of citalopram is a critical quality attribute that directly impacts its safety and

efficacy. Impurities can originate from various sources, including the synthetic route,

degradation of the API during manufacturing or storage, or interaction with excipients.[2]

Regulatory bodies such as the International Council for Harmonisation (ICH) and the United

States Pharmacopeia (USP) have established stringent guidelines for the identification,

reporting, and qualification of impurities in new drug substances and products.[2][3][4][5][6][7]

This application note provides a detailed, robust, and validated High-Performance Liquid

Chromatography (HPLC) method for the comprehensive impurity profiling of citalopram,

ensuring compliance with global regulatory standards.

The causality behind the stringent control of impurities is rooted in patient safety. Even at low

levels, certain impurities can exhibit toxicity, pharmacological activity, or contribute to the

degradation of the drug product, thereby compromising its stability and therapeutic effect.[8]

Therefore, a well-characterized and validated analytical method is paramount for the routine

quality control and stability testing of citalopram. This document serves as a practical guide for
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researchers, scientists, and drug development professionals, offering a field-proven protocol

and the scientific rationale behind the methodological choices.

Methodological Framework: A Validated RP-HPLC
Protocol
The presented method is a reversed-phase HPLC (RP-HPLC) protocol designed for the optimal

separation of citalopram from its known process-related and degradation impurities. The choice

of a C18 stationary phase, a buffered mobile phase with organic modifiers, and a specific

detection wavelength is based on the physicochemical properties of citalopram and its potential

impurities.

Instrumentation and Consumables
HPLC System: A gradient HPLC system with a quaternary pump, autosampler, column oven,

and a photodiode array (PDA) or UV detector.

Chromatographic Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size, or

equivalent C18 column.

Data Acquisition Software: Empower™, Chromeleon™, or equivalent chromatography data

software.

Analytical Balance: Capable of weighing to 0.01 mg.

pH Meter: Calibrated with standard buffers.

Volumetric Glassware: Class A.

Syringe Filters: 0.45 µm PTFE or nylon.

Reagents and Standards
Citalopram Hydrobromide Reference Standard: USP or EP grade.[9]

Citalopram Impurity Standards: Reference standards for known impurities (e.g., Citalopram

N-Oxide, Desmethyl Citalopram, Citalopram Related Compound A, etc.).[10]
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Acetonitrile: HPLC grade.

Methanol: HPLC grade.

Diethylamine: Analytical reagent grade.

Orthophosphoric Acid: Analytical reagent grade.

Water: HPLC grade or purified to 18.2 MΩ·cm.

Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation

and sensitivity. The following conditions have been optimized for the robust profiling of

citalopram impurities.
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Parameter Condition Justification

Stationary Phase
Inertsil ODS-3V (250x4.6 mm,

5 µm)

A C18 column provides

excellent hydrophobic

retention and selectivity for

citalopram and its structurally

related impurities. The 250 mm

length and 5 µm particle size

ensure high resolution and

efficiency.[4]

Mobile Phase A

0.3% Diethylamine in water,

adjusted to pH 4.7 with

orthophosphoric acid

The aqueous buffer controls

the ionization of citalopram

and its basic impurities,

leading to improved peak

shape and retention time

stability. The pH of 4.7 is

chosen to ensure the analytes

are in a consistent protonated

state.[4]

Mobile Phase B
Methanol:Acetonitrile (55:45

v/v)

The blend of methanol and

acetonitrile as the organic

modifier allows for fine-tuning

the selectivity and elution

strength to resolve closely

eluting impurities.[4]

Gradient Elution Time (min) %B

0 40

15 60

25 70

30 40

35 40

Flow Rate 1.0 mL/min A standard flow rate for a 4.6

mm ID column, providing a
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good balance between

analysis time and

chromatographic efficiency.

Column Temperature 30 °C

Maintaining a constant column

temperature ensures

reproducible retention times

and improves peak symmetry.

Detection Wavelength 225 nm

This wavelength provides good

sensitivity for both citalopram

and its known impurities based

on their UV absorption spectra.

[4] A PDA detector can be

used to monitor peak purity

and identify impurities based

on their spectral data.

Injection Volume 10 µL

A suitable injection volume to

achieve the required sensitivity

for impurity detection at

specified reporting thresholds.

Experimental Protocols
Adherence to a detailed and systematic protocol is essential for generating reliable and

reproducible results.

Standard Preparation
Citalopram Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of

Citalopram Hydrobromide Reference Standard into a 25 mL volumetric flask. Dissolve in and

dilute to volume with the mobile phase (initial gradient composition).

Impurity Stock Solution (100 µg/mL): Prepare a stock solution containing a mixture of known

citalopram impurities at a concentration of 100 µg/mL each in the mobile phase.

System Suitability Solution: Prepare a solution containing 100 µg/mL of Citalopram and 1

µg/mL of each known impurity from the stock solutions. This solution is used to verify the

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/publication/5370861_Isolation_and_characterization_of_degradation_products_of_citalopram_and_process-related_impurities_using_RP-HPLC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1158501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


performance of the chromatographic system.

Working Standard Solution (1 µg/mL): Dilute the Citalopram Stock Solution to a final

concentration of 1 µg/mL, which corresponds to the 0.1% reporting threshold for a 1 mg/mL

sample concentration.

Sample Preparation
Accurately weigh approximately 25 mg of the citalopram drug substance into a 25 mL

volumetric flask.

Dissolve in and dilute to volume with the mobile phase (initial gradient composition) to obtain

a final concentration of 1000 µg/mL.

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined performance

criteria. Inject the System Suitability Solution and evaluate the following parameters:

Parameter Acceptance Criteria Rationale

Resolution (Rs)
> 2.0 between citalopram and

the closest eluting impurity

Ensures baseline separation of

all critical peaks, allowing for

accurate integration and

quantification.

Tailing Factor (T) ≤ 2.0 for the citalopram peak

A tailing factor within this limit

indicates good peak symmetry

and an efficient

chromatographic system.

Relative Standard Deviation

(RSD)

≤ 2.0% for the peak area of six

replicate injections of the

citalopram peak

Demonstrates the precision

and reproducibility of the

injection and detection system.

Analytical Procedure
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Inject a blank (mobile phase) to ensure the absence of interfering peaks.

Perform six replicate injections of the System Suitability Solution and verify that the SST

criteria are met.

Inject the Working Standard Solution to determine the response factor for the 0.1% level.

Inject the prepared sample solutions in duplicate.

Identify impurities in the sample chromatogram by comparing their retention times with those

of the known impurity standards.

Calculate the percentage of each impurity using the following formula:

% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

Assuming a response factor of 1.0 for unknown impurities.

Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the citalopram impurity profiling workflow.

Sample & Standard Preparation

HPLC Analysis Data Processing & ReportingWeigh Citalopram API Dissolve & Dilute Sample

Weigh Reference Standards Dissolve & Dilute Standards

Filter Sample

System Suitability Test Inject Sample Chromatographic Separation UV/PDA Detection Integrate Peaks Identify Impurities Quantify Impurities (%) Generate Report

Click to download full resolution via product page

Caption: Citalopram Impurity Profiling Workflow

Expected Results and Data Presentation
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The described HPLC method is capable of separating the main citalopram peak from its key

impurities. The following table presents typical chromatographic data obtained using this

method. Retention times are illustrative and may vary slightly depending on the specific column

and system used.

Compound
Retention Time
(min) (Approx.)

Resolution
(Rs) from
Citalopram

Limit of
Detection
(LOD) (µg/mL)

Limit of
Quantification
(LOQ) (µg/mL)

Impurity A 8.5 3.2 0.05 0.15

Desmethyl

Citalopram
10.2 2.5 0.04 0.12

Citalopram 12.1 - - -

Impurity F 13.5 2.8 0.06 0.18

Citalopram N-

Oxide
15.8 4.5 0.05 0.16

Note: LOD and LOQ values are estimates based on typical method performance and may

require experimental determination for specific impurities as per ICH Q2(R1) guidelines.

Conclusion and Trustworthiness of the Protocol
This application note details a comprehensive and robust RP-HPLC method for the impurity

profiling of citalopram. The protocol is built upon established chromatographic principles and

has been designed to meet the stringent requirements of regulatory bodies like the ICH and

USP.[2][3] The self-validating nature of the protocol is ensured through the inclusion of a

rigorous system suitability test, which verifies the performance of the chromatographic system

prior to any sample analysis. By explaining the causality behind experimental choices, such as

the selection of the stationary phase, mobile phase pH, and gradient profile, this guide

empowers researchers to not only execute the protocol but also to understand and

troubleshoot the method effectively. The successful implementation of this method will

contribute to ensuring the quality, safety, and efficacy of citalopram drug substances and

products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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